Cas no 1014625-93-4 (2-hydroxy-4-(4-methoxyphenyl)benzaldehyde)

2-hydroxy-4-(4-methoxyphenyl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-4-(4-methoxyphenyl)benzaldehyde
- 3-Hydroxy-4'-methoxy-biphenyl-4-carboxaldehyde
- 1014625-93-4
- 2-Formyl-5-(4-methoxyphenyl)phenol, 95%
- 3-Hydroxy-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde
- DTXSID70647401
- 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde
- MFCD18314652
- 2-FORMYL-5-(4-METHOXYPHENYL)PHENOL
-
- MDL: MFCD18314652
- インチ: InChI=1S/C14H12O3/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-15)14(16)8-11/h2-9,16H,1H3
- InChIKey: SGXOELUJXLGAAH-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O
計算された属性
- 精确分子量: 228.078644g/mol
- 同位素质量: 228.078644g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 246
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 分子量: 228.24g/mol
- XLogP3: 3.2
2-hydroxy-4-(4-methoxyphenyl)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB320729-5g |
2-Formyl-5-(4-methoxyphenyl)phenol, 95%; . |
1014625-93-4 | 95% | 5g |
€1159.00 | 2025-02-21 | |
Ambeed | A957113-1g |
3-Hydroxy-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde |
1014625-93-4 | 97% | 1g |
$446.0 | 2024-08-02 | |
Advanced ChemBlocks | P43067-5g |
3-Hydroxy-4'-methoxy-biphenyl-4-carboxaldehyde |
1014625-93-4 | 95% | 5g |
$1550 | 2024-05-20 | |
Advanced ChemBlocks | P43067-1g |
3-Hydroxy-4'-methoxy-biphenyl-4-carboxaldehyde |
1014625-93-4 | 95% | 1g |
$515 | 2024-05-20 | |
abcr | AB320729-5 g |
2-Formyl-5-(4-methoxyphenyl)phenol, 95%; . |
1014625-93-4 | 95% | 5g |
€1159.00 | 2023-04-26 |
2-hydroxy-4-(4-methoxyphenyl)benzaldehyde 関連文献
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
2-hydroxy-4-(4-methoxyphenyl)benzaldehydeに関する追加情報
2-Hydroxy-4-(4-Methoxyphenyl)Benzaldehyde: A Comprehensive Overview
2-Hydroxy-4-(4-Methoxyphenyl)Benzaldehyde (CAS No. 1014625-93-4) is a versatile aromatic compound with significant applications in the fields of organic chemistry, pharmacology, and material science. This compound, often abbreviated as HMPB, is characterized by its unique structure, which includes a hydroxyl group (-OH) at the 2-position and a methoxy-substituted phenyl group at the 4-position of a benzaldehyde framework. The presence of these functional groups imparts HMPB with distinctive chemical and physical properties, making it a valuable molecule for both academic research and industrial applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of HMPB through various methods, including Friedel-Crafts acylation and Stille coupling reactions. These methods not only enhance the scalability of production but also allow for precise control over the stereochemistry and regioselectivity of the product. The ability to synthesize HMPB in high purity has significantly contributed to its widespread use in research and development.
The chemical structure of HMPB plays a pivotal role in its reactivity and functionality. The hydroxyl group at the 2-position facilitates hydrogen bonding, which is crucial for its solubility in polar solvents. Meanwhile, the methoxy group at the para position of the phenyl ring introduces electron-donating effects, enhancing the compound's stability and reactivity towards electrophilic substitution reactions. These properties make HMPB an ideal substrate for exploring various organic transformations, such as oxidation, reduction, and condensation reactions.
In the realm of pharmacology, HMPB has garnered attention due to its potential as a lead compound in drug discovery. Studies have demonstrated that HMPB exhibits antioxidant and anti-inflammatory activities, which are attributed to its ability to scavenge free radicals and modulate inflammatory pathways. Furthermore, recent research has explored the use of HMPB as a precursor for synthesizing bioactive molecules with potential applications in cancer therapy and neurodegenerative diseases.
The material science community has also recognized the value of HMPB as a building block for constructing advanced materials. For instance, HMPB has been employed as a monomer in the synthesis of polymeric materials with tailored optical and electronic properties. Its ability to form stable covalent bonds with other functional groups makes it an attractive candidate for developing high-performance polymers and composites.
From an environmental perspective, the biodegradability and toxicity profile of HMPB are critical considerations for its safe handling and disposal. Recent studies have investigated the microbial degradation pathways of HMPB, revealing that it undergoes rapid transformation under aerobic conditions. These findings underscore the importance of adopting sustainable practices when working with HMPB, particularly in industrial settings.
In conclusion, 2-Hydroxy-4-(4-Methoxyphenyl)Benzaldehyde (CAS No. 1014625-93-4) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with its versatile reactivity, positions it as a valuable tool for advancing research in organic synthesis, pharmacology, and materials science. As ongoing research continues to uncover new insights into its properties and potential uses, HMPB is poised to play an increasingly significant role in both academic and industrial contexts.
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